molecular formula C12H14N2O3 B11873257 2-(7-Oxoazepan-2-yl)isonicotinic acid

2-(7-Oxoazepan-2-yl)isonicotinic acid

Cat. No.: B11873257
M. Wt: 234.25 g/mol
InChI Key: RDHCEJBLPRCBPF-UHFFFAOYSA-N
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Description

2-(7-Oxoazepan-2-yl)isonicotinic acid is an organic compound with the molecular formula C12H14N2O3 It is a derivative of isonicotinic acid and features a seven-membered azepane ring with a ketone functional group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Oxoazepan-2-yl)isonicotinic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.

    Introduction of the Ketone Group: The ketone functional group at the 7-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment to Isonicotinic Acid: The final step involves coupling the azepane ring with isonicotinic acid through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxoazepan-2-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isonicotinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Carboxylic acids or higher oxidation state compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitrated or halogenated derivatives of the isonicotinic acid moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(7-Oxoazepan-2-yl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring and ketone group may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.

    Picolinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.

Uniqueness

2-(7-Oxoazepan-2-yl)isonicotinic acid is unique due to the presence of the seven-membered azepane ring with a ketone functional group. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(7-oxoazepan-2-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c15-11-4-2-1-3-9(14-11)10-7-8(12(16)17)5-6-13-10/h5-7,9H,1-4H2,(H,14,15)(H,16,17)

InChI Key

RDHCEJBLPRCBPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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